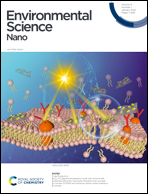Biogenic FeS nanoparticles modulate the extracellular electron transfer and schwertmannite transformation†
Environmental Science: Nano Pub Date: 2023-09-14 DOI: 10.1039/D3EN00316G
Abstract
Iron sulfide nanoparticles (e.g., FeS NPs), which are ubiquitous in sulfate (SO42−)-rich anaerobic environments, can act as an electrical wire for long-distance extracellular electron transfer (EET) and bridge spatially discrete redox environments. However, whether FeS NPs can effectively promote EET may depend on the FeS NPs dosage, while how the FeS NPs affect mineral transformation is also unclear. It has been demonstrated that Shewanella oneidensis MR-1 possesses the ability to self-regulate and synthesize biogenic FeS NPs. Subsequently, the effect of FeS NPs on schwertmannite (Sch) reduction driven by S. oneidensis MR-1 and its mutants (ΔomcA, ΔmtrC, and ΔcymA) was investigated. It was found that the FeS NPs dosage strongly affected the Fe(III) reduction rate, thus altering the intermediate formed by Sch transformation. A high dosage of FeS resulted in a lower Fe(III) reduction rate, leading to the transformation of Sch into lepidocrocite, while goethite was formed with a low dosage of FeS. Moreover, the FeS NPs lowered the microbial abundance and gene expression involved in mineral transformation. The effect of the FeS NPs dosage on their mediated EET was shown to be hormetic, that is, low-dosage FeS (≤2 mM) indeed promoted the EET-mediated microbial reduction of Sch, while high-dosage FeS (≥4 mM) attached to the cell surface and formed a thick encrustation, which hindered EET and matter exchange, thus slowing down the microbial reduction of minerals. This study provides new insights into the potential role of FeS NPs in mediating the EET process and the microbe–mineral interactions in SO42−-rich anaerobic environments.

Recommended Literature
- [1] Simulations of valence excited states in coordination complexes reached through hard X-ray scattering†
- [2] Long-chain α–ω diols from renewable fatty acids via tandem olefin metathesis–ester hydrogenation†
- [3] New process for producing butane-2,3-dione by oxidative dehydrogenation of 3-hydroxybutanone†
- [4] Furo[3,2-c]coumarins carrying carbon substituents at C-2 and/or C-3. Isolation, biological activity, synthesis and reaction mechanisms
- [5] Effect of side-chain π–π stacking on the thermal conductivity switching in azobenzene polymers: a molecular dynamics simulation study†
- [6] Ru nanoparticle decorated Ni(OH)2 nanosheets for highly efficient electrochemical synthesis of 2,5-furandicarboxylic acid: experimental and theoretical studies†
- [7] Redox active pyridine-3,5-di-carboxylate- and 1,2,3,4-cyclopentane tetra-carboxylate-based cobalt metal–organic frameworks for hybrid supercapacitors
- [8] Indoor aerosol water content and phase state in U.S. residences: impacts of relative humidity, aerosol mass and composition, and mechanical system operation†
- [9] Polyfluoroheterocyclic compounds. Part XVII. Preparation and nucleophilic substitution of tetrafluoropyrazine and the orientational effect of substituents in polysubstitution
- [10] Novel bifunctional catalysts based on crystalline multi-oxide matrices containing iron ions for CO2 hydrogenation to liquid fuels and chemicals










